(4-Bromo-7-methyl-1H-indol-3-yl)methanol
Description
(4-Bromo-7-methyl-1H-indol-3-yl)methanol is a brominated indole derivative with a hydroxylmethyl (-CH2OH) group at position 3 and a methyl substituent at position 7 of the indole ring. Its molecular formula is C10H10BrNO, with a molecular weight of 256.10 g/mol. The compound is of interest in medicinal chemistry due to the indole scaffold's prevalence in bioactive molecules, such as kinase inhibitors and receptor modulators . The bromine atom enhances electrophilic reactivity, while the methyl group influences lipophilicity and steric interactions.
Properties
IUPAC Name |
(4-bromo-7-methyl-1H-indol-3-yl)methanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrNO/c1-6-2-3-8(11)9-7(5-13)4-12-10(6)9/h2-4,12-13H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKKKHUBSQMCILV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)C(=CN2)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-7-methyl-1H-indol-3-yl)methanol typically involves the bromination of 7-methylindole followed by a series of reactions to introduce the methanol group at the 3-position. One common method includes the radical benzylic bromination of 4-bromo-3-nitrotoluene, followed by the Bartoli reaction using isopropenylmagnesium bromide .
Industrial Production Methods
Industrial production methods for indole derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. These methods may include the use of automated reactors and continuous flow systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
(4-Bromo-7-methyl-1H-indol-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into different alcohols or amines.
Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted indoles, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(4-Bromo-7-methyl-1H-indol-3-yl)methanol has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, including antiviral, anticancer, and antimicrobial properties.
Medicine: Research focuses on its potential therapeutic applications, such as developing new drugs for various diseases.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of (4-Bromo-7-methyl-1H-indol-3-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Position and Electronic Effects
(a) Bromine Position Variants
- (7-Bromo-4-fluoro-1H-indol-3-yl)methanol (CAS 1158471-53-4): Bromine at position 7 and fluorine at position 4 (vs. bromine at 4 and methyl at 7 in the target compound). Boiling point: 411.9±40.0°C (predicted), higher than typical indole derivatives due to increased dipole interactions .
- (5-Bromo-1H-indol-3-yl)-3-pyridinylmethanone: Bromine at position 5 and a ketone-linked pyridine group. The ketone group (C=O) introduces stronger electron-withdrawing effects, altering reactivity in nucleophilic substitutions compared to the hydroxylmethyl group .
(b) Functional Group Modifications
- 2-(4-Bromo-7-methyl-1H-indol-3-yl)ethanol (CAS 214915-69-2): Ethanol (-CH2CH2OH) side chain instead of methanol (-CH2OH). Increased lipophilicity (logP ~1.8 vs. Melting point: Not reported, but ethanol derivatives generally have lower melting points than methanol analogs due to reduced crystallinity.
- (7-Chloro-1-(3,4-dichlorobenzyl)-1H-indol-3-yl)methanol: Chlorine substituents and a benzyl group introduce steric hindrance, reducing solubility in aqueous media. Synthesized via NaBH4 reduction, a method applicable to the target compound's analogs .
Physical and Spectral Properties
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